Cas no 2016051-24-2 (tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate)

tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28283767
- 2016051-24-2
- tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
-
- Inchi: 1S/C16H20N2O2/c1-15(2,3)20-14(19)18-16(11-17)9-8-12-6-4-5-7-13(12)10-16/h4-7H,8-10H2,1-3H3,(H,18,19)
- InChI Key: KSKKGROUQYZSJK-UHFFFAOYSA-N
- SMILES: O(C(NC1(C#N)CC2C=CC=CC=2CC1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 272.152477885g/mol
- Monoisotopic Mass: 272.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 62.1Ų
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283767-10.0g |
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
2016051-24-2 | 10g |
$3929.0 | 2023-05-24 | ||
Enamine | EN300-28283767-0.5g |
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
2016051-24-2 | 0.5g |
$877.0 | 2023-05-24 | ||
Enamine | EN300-28283767-2.5g |
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
2016051-24-2 | 2.5g |
$1791.0 | 2023-05-24 | ||
Enamine | EN300-28283767-0.1g |
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
2016051-24-2 | 0.1g |
$804.0 | 2023-05-24 | ||
Enamine | EN300-28283767-0.25g |
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
2016051-24-2 | 0.25g |
$840.0 | 2023-05-24 | ||
Enamine | EN300-28283767-1.0g |
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
2016051-24-2 | 1g |
$914.0 | 2023-05-24 | ||
Enamine | EN300-28283767-5.0g |
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
2016051-24-2 | 5g |
$2650.0 | 2023-05-24 | ||
Enamine | EN300-28283767-0.05g |
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
2016051-24-2 | 0.05g |
$768.0 | 2023-05-24 |
tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate Related Literature
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
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Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Introduction to Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (CAS No. 2016051-24-2)
Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, identified by its CAS number 2016051-24-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry due to their ability to act as intermediates in the synthesis of bioactive molecules. The structural framework of this compound incorporates a tert-butyl group, a well-known moiety that enhances the lipophilicity and metabolic stability of pharmaceutical agents, and a tetrahydronaphthalene core, which is frequently utilized in the development of pharmacophores due to its favorable pharmacokinetic properties.
The cyano substituent at the 2-position of the tetrahydronaphthalene ring introduces a polar functional group that can influence both the electronic properties and the solubility profile of the molecule. This feature makes Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate a promising candidate for further derivatization and exploration in drug discovery programs. The carbamate linkage itself provides a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel carbamate-based compounds with enhanced biological activity. The structural motif of Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has been investigated for its potential applications in the modulation of various biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory and neurodegenerative diseases. The tetrahydronaphthalene scaffold, in particular, has been extensively studied for its role as a pharmacophore in small-molecule drugs due to its ability to interact favorably with biological targets.
The tert-butyl group appended to the carbamate moiety not only enhances the metabolic stability of the compound but also serves as a site for further functionalization. This dual functionality makes Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate a valuable building block for medicinal chemists seeking to develop novel therapeutic agents. The cyano group at the 2-position of the tetrahydronaphthalene ring further contributes to the compound's versatility by allowing for nucleophilic addition reactions and other transformations that can lead to structurally diverse derivatives.
Recent advances in computational chemistry have enabled more efficient virtual screening and molecular modeling studies aimed at identifying potential drug candidates. The structural features of Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate have been modeled against various biological targets using docking algorithms. These simulations have highlighted its potential binding affinity to enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Additionally, the compound has shown promise in interactions with receptors involved in pain signaling pathways.
The synthesis of Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate involves multi-step organic transformations that showcase the ingenuity of modern synthetic methodologies. Key steps include the formation of the tetrahydronaphthalene core through catalytic hydrogenation followed by functionalization at the 2-position with a cyano group. Subsequent introduction of the carbamate moiety via nucleophilic substitution or condensation reactions yields the final product. These synthetic strategies highlight the importance of well-designed synthetic routes in pharmaceutical research.
The pharmacological profile of Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has been preliminarily evaluated through in vitro assays. Initial results suggest that this compound exhibits moderate activity against certain inflammatory markers and may serve as a lead compound for further optimization. The combination of structural features such as the tert-butyl group, cyano substituent, and tetrahydronaphthalene core contributes to its observed biological activity by influencing both solubility and target interactions.
In conclusion,Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (CAS No. 2016051-24-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural attributes make it an attractive candidate for further exploration in drug discovery efforts aimed at addressing various therapeutic challenges. As computational methods continue to advance and synthetic techniques become more refined,Tert-butyl N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is poised to play a crucial role in developing next-generation therapeutic agents.
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